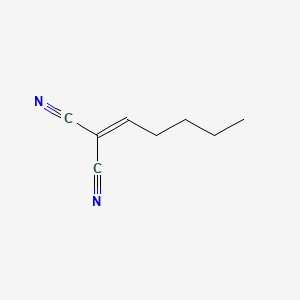![molecular formula C13H10N6 B14316607 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- CAS No. 106538-00-5](/img/structure/B14316607.png)
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrazine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with suitable reagents to introduce the pyrazine ring and the carbonitrile group. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the nitrile group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other substituents using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activity .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious diseases. .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the disease being targeted .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- can be compared with other similar compounds in the pyrazolopyrazine family, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a pyrazine ring and exhibit different biological activities and reactivity patterns.
1H-Pyrazolo[3,4-b]quinolines:
1H-Pyrazolo[3,4-b]selenolo[3,2-e]pyrazines: These derivatives contain a selenium atom and have been studied for their unique chemical and biological properties.
The uniqueness of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
106538-00-5 |
|---|---|
Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
6-amino-3-methyl-1-phenylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C13H10N6/c1-8-11-13(17-12(15)10(7-14)16-11)19(18-8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,17) |
InChI Key |
CVVLCRJYOSCQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)

![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)




![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)


![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
